N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Description
N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative with a complex heterocyclic structure. The compound’s molecular weight is approximately 481.4 g/mol, with a calculated logP value of ~3.8, indicating moderate lipophilicity. While its exact applications remain under investigation, structural analogs are known for roles in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c1-12-10-20(13(2)9-19(12)26-4)27(24,25)22-8-7-16-14(3)23-18-6-5-15(21)11-17(16)18/h5-6,9-11,22-23H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFPHYRZVTZXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. They play a significant role in cell biology and are used for the treatment of various disorders in the human body.
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound interacts with its targets, leading to changes that can treat or prevent various conditions.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways. For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, a protein that is crucial for cell division.
Result of Action
Some indole derivatives have been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin. These effects suggest that the compound could potentially be used as a therapeutic agent for conditions that involve abnormal cell division, such as cancer.
Biological Activity
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C19H21BrN2O4S
- Molecular Weight : 453.35 g/mol
- LogP : 5.25 (indicating lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 0.98 | MRSA |
| Indolylquinazolinone 3k | 3.90 | S. aureus ATCC 25923 |
Anticancer Activity
Indole derivatives are also known for their anticancer properties. Studies have demonstrated that certain analogues can inhibit the proliferation of cancer cell lines, including A549 lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Indole Derivatives Against Cancer Cell Lines
In a study where various indole derivatives were tested against A549 cells, some compounds showed significant antiproliferative effects:
- Compound 3b : IC50 = 12 μM
- Compound 3e : IC50 = 15 μM
- Compound 3g : IC50 = 10 μM
These results indicate that modifications in the structural framework of indoles can lead to enhanced anticancer activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Some indole derivatives interfere with DNA replication in bacterial cells.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways.
- Biofilm Disruption : Certain analogues have been shown to inhibit biofilm formation in bacterial cultures.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in bacterial resistance mechanisms and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Reported Activity | Solubility (µg/mL) |
|---|---|---|---|---|
| N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | 481.4 | 5-Br, 2-methyl (indole); 4-OMe, 2,5-dimethyl (sulfonamide) | Under investigation (hypothetical kinase inhibition) | ~12 (DMSO) |
| N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide | 375.9 | 5-Cl (indole); 4-methyl (sulfonamide) | Moderate COX-2 inhibition | ~20 (DMSO) |
| 5-Bromo-2-methyl-1H-indole-3-ethanesulfonamide | 317.2 | 5-Br, 2-methyl (indole); sulfonamide | Weak serotonin receptor binding | ~45 (Water) |
| 4-Methoxy-2,5-dimethylbenzenesulfonamide | 215.3 | 4-OMe, 2,5-dimethyl (sulfonamide) | Antibacterial activity (E. coli) | ~150 (Water) |
Key Findings
Bromine’s electron-withdrawing nature may increase binding affinity to hydrophobic enzyme pockets compared to chlorine or hydrogen substituents.
Sulfonamide Modifications :
- The 4-methoxy-2,5-dimethylbenzenesulfonamide group contributes to higher molecular weight and lipophilicity (~3.8 logP) compared to simpler sulfonamides (e.g., 4-methylbenzenesulfonamide, logP ~2.1). This may enhance membrane permeability but limit aqueous solubility.
Biological Activity Trends :
- The combination of indole and benzenesulfonamide moieties is associated with dual activity in kinase and receptor modulation, as seen in analogs like the 5-chloro derivative’s COX-2 inhibition .
- The target compound’s larger structure may reduce off-target effects compared to smaller sulfonamides (e.g., 4-methoxy-2,5-dimethylbenzenesulfonamide) but increase metabolic instability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
